

Physicochemical properties of 6,6-Difluoro-oxazepane hydrochloride

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Compound of Interest

Compound Name: 6,6-Difluoro-[1,4]oxazepane hydrochloride

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An In-Depth Technical Guide to the Physicochemical Properties of 6,6-Difluoro-oxazepane Hydrochloride

Introduction

In modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone for enhancing pharmacological profiles. The gem-difluoro group (CF_2), in particular, serves as a versatile bioisostere for carbonyl groups or as a modulator of local electronics and metabolic stability. This guide provides a comprehensive technical overview of 6,6-Difluoro-oxazepane hydrochloride, a heterocyclic building block of significant interest to researchers in drug discovery. While publicly available experimental data for this specific compound is limited, this document synthesizes information from structurally related analogs and established analytical principles to offer a robust predictive profile and a detailed guide to its empirical characterization. As a Senior Application Scientist, the narrative herein emphasizes not just the protocols, but the causality behind experimental choices, ensuring a self-validating system of analysis for researchers.

Molecular Identity and Structural Elucidation

A precise understanding of a compound's identity is the foundation of all subsequent physicochemical analysis.

- IUPAC Name: 6,6-difluoro-1,4-oxazepane hydrochloride

- CAS Number: 1341039-23-3[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Molecular Formula: C₅H₁₀ClF₂NO[\[4\]](#)
- Molecular Weight: 173.59 g/mol [\[4\]](#)
- Chemical Structure: (A 2D chemical structure drawing would be inserted here in a full document)

The structure features a seven-membered oxazepane ring, a heterocyclic motif found in various biologically active molecules. The key feature is the gem-difluoro substitution at the C6 position, which is expected to significantly influence the molecule's conformation, basicity, lipophilicity, and metabolic stability compared to its non-fluorinated counterpart.

Physicochemical Properties: A Predictive and Comparative Summary

The following table summarizes the core physicochemical properties of 6,6-Difluoro-oxazepane hydrochloride. Values are a combination of reported data and expert predictions based on the analysis of structurally similar gem-difluorinated heterocycles.[\[5\]](#)

Property	Predicted/Reported Value	Significance in Drug Development
Appearance	White to off-white crystalline solid	Influences formulation, handling, and initial purity assessment.
Purity	≥97% (Typical commercial purity)[4]	Critical for ensuring that biological and physicochemical data are attributable to the compound of interest.
Melting Point	Predicted: 180-200 °C (decomposes)	A sharp melting point is an indicator of purity. Thermal stability is crucial for processing and storage.[6]
pKa	Predicted: 7.5 - 8.5	Governs the ionization state at physiological pH (7.4), which critically impacts solubility, permeability, and target binding. The electron-withdrawing CF ₃ group is expected to lower the basicity of the amine compared to non-fluorinated analogs.[7]
LogP (Octanol/Water)	Predicted: 0.1 - 0.5 (for free base)[8]	Measures lipophilicity, a key determinant of absorption, distribution, metabolism, and excretion (ADME) properties. The effect of gem-difluorination can be complex, sometimes increasing lipophilicity in O-heterocycles.[2]
Aqueous Solubility	Predicted to be higher as the HCl salt	Essential for bioavailability and formulation of parenteral dosage forms. Salt formation is a common strategy to enhance

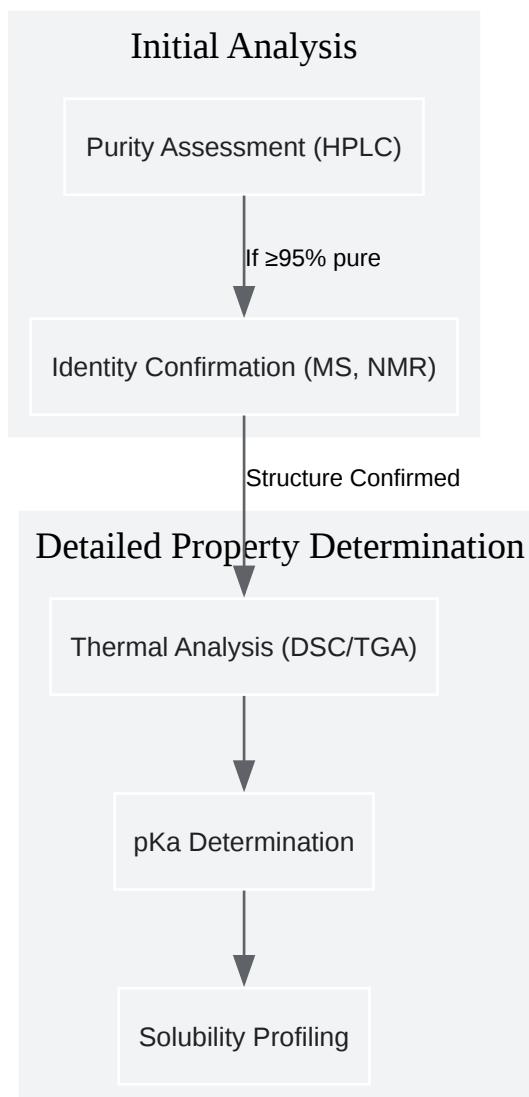
the solubility of basic compounds.^{[9][10]} However, the common ion effect in gastric fluid can sometimes reduce the solubility of hydrochloride salts.^[11]

Comprehensive Protocols for Physicochemical Characterization

This section details the self-validating experimental workflows required to empirically determine the properties of 6,6-Difluoro-oxazepane hydrochloride. The causality behind each step is explained to provide a complete understanding of the analytical process.

Workflow for Complete Characterization

The logical flow for a full characterization of a new batch of the compound is outlined below. This ensures purity, identity, and key physicochemical parameters are confirmed before its use in further research.



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Caption: Overall workflow for physicochemical characterization.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: Purity is the most critical initial parameter. An impure sample can lead to erroneous results in all subsequent assays. For fluorinated compounds, specialized HPLC columns can offer unique selectivity.[12]

Protocol:

- System Preparation: Use a validated HPLC system with a UV detector.
- Column Selection: A C18 column is a standard starting point. However, for fluorinated compounds, a pentafluorophenyl (PFP) column can provide alternative selectivity and better peak shape.[12]
- Mobile Phase:
 - Solvent A: 0.1% Formic Acid in Water
 - Solvent B: 0.1% Formic Acid in Acetonitrile
- Gradient Elution: Start with a high aqueous concentration (e.g., 95% A) and run a gradient to a high organic concentration (e.g., 95% B) over 10-15 minutes. This ensures elution of the main compound and any potential impurities with different polarities.
- Sample Preparation: Prepare a stock solution of 6,6-Difluoro-oxazepane hydrochloride in a 50:50 mixture of Water:Acetonitrile at 1 mg/mL. Dilute to an appropriate concentration (e.g., 0.1 mg/mL) for injection.
- Analysis: Inject 5-10 μ L and monitor at a wavelength of \sim 210 nm (where compounds without strong chromophores typically absorb). Purity is calculated based on the area percentage of the main peak.

Trustworthiness: The method is self-validating by demonstrating a sharp, symmetrical peak for the main component and good separation from any impurity peaks. The use of formic acid ensures the amine is protonated, leading to better chromatography.

Identity and Structural Confirmation

Expertise & Experience: MS provides a rapid and accurate determination of the molecular weight, serving as a primary identity test. Electrospray ionization (ESI) is the preferred method for polar, pre-charged molecules like hydrochloride salts.[13][14]

Protocol:

- Sample Preparation: Prepare a dilute solution (1-10 μ g/mL) of the compound in methanol or an acetonitrile/water mixture.

- Instrumentation: Analyze using an ESI source coupled to a mass analyzer (e.g., Quadrupole or Orbitrap).[\[15\]](#)
- Analysis Mode: Acquire data in positive ion mode.
- Expected Result: The primary ion observed will be the protonated free base $[M+H]^+$, where M is 6,6-difluoro-1,4-oxazepane. The expected m/z would be approximately 138.07, corresponding to the exact mass of the $C_5H_{10}F_2NO^+$ ion. High-resolution mass spectrometry can confirm the elemental composition.

Expertise & Experience: NMR provides the definitive structural confirmation. For this molecule, 1H , ^{13}C , and especially ^{19}F NMR are essential. The large chemical shift dispersion and high sensitivity of ^{19}F NMR make it a powerful tool for analyzing fluorinated compounds.[\[16\]](#)[\[17\]](#)[\[18\]](#)

Protocol:

- Sample Preparation: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent, such as D_2O or $DMSO-d_6$.
- 1H NMR:
 - Expected Signals: Signals corresponding to the methylene ($-CH_2-$) protons adjacent to the oxygen and nitrogen atoms. The protons on the carbon bearing the fluorine atoms will likely appear as a triplet due to coupling with the two fluorine atoms.
- ^{13}C NMR:
 - Expected Signals: Resonances for each of the unique carbon atoms. The key signal will be for the C6 carbon ($-CF_2-$), which will appear as a triplet due to one-bond carbon-fluorine coupling ($^{1}J_{CF}$), typically with a large coupling constant (240-250 Hz).[\[19\]](#)
- ^{19}F NMR:
 - Expected Signal: A single signal is expected for the two equivalent fluorine atoms. This signal will likely be a triplet due to coupling with the two adjacent protons on C5 and C7. ^{19}F NMR is performed with proton decoupling to confirm the signal as a singlet.[\[20\]](#)[\[21\]](#)

Trustworthiness: The combination of these three NMR experiments provides an unambiguous fingerprint of the molecule, confirming the connectivity and the presence of the key gem-difluoro group.

Expertise & Experience: FT-IR is a rapid technique to confirm the presence of key functional groups.

Protocol:

- **Sample Preparation:** The analysis can be performed on the solid sample using an Attenuated Total Reflectance (ATR) accessory.
- **Expected Peaks:**
 - N-H stretch: A broad band in the range of 2400-3000 cm^{-1} is characteristic of an amine salt (R_2NH_2^+).
 - C-H stretch: Bands around 2850-3000 cm^{-1} .
 - C-O stretch: A strong band in the 1050-1150 cm^{-1} region, characteristic of the ether linkage.
 - C-F stretch: Strong, characteristic absorption bands typically found in the 1000-1400 cm^{-1} region.[4]

Thermal Analysis (DSC/TGA)

Expertise & Experience: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for determining the melting point, thermal stability, and presence of solvates or hydrates.[22] For hydrochloride salts, decomposition often occurs concurrently with melting.

Protocol:

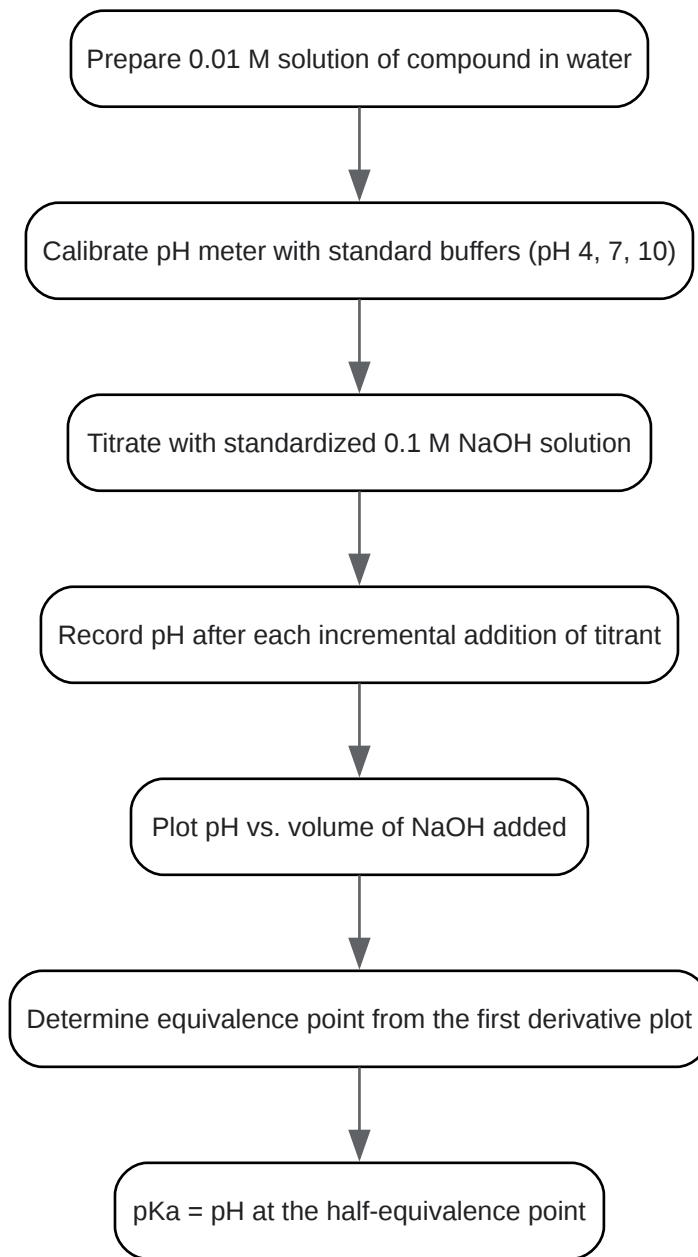
- **Instrumentation:** Use a calibrated TGA and DSC instrument.
- **Sample Preparation:** Accurately weigh 2-5 mg of the sample into an aluminum pan.

- TGA Method: Heat the sample from 25 °C to 350 °C at a rate of 10 °C/min under a nitrogen atmosphere. A weight loss step before the main decomposition could indicate the loss of water (if a hydrate) or residual solvent.[23][24]
- DSC Method: Heat the sample from 25 °C to a temperature above the suspected melt (e.g., 250 °C) at 10 °C/min. An endotherm will indicate the melting point. Often for salts, this endotherm may be immediately followed by an exotherm representing decomposition.[3][8]

Trustworthiness: The combination of TGA and DSC provides a clear picture. TGA quantifies weight loss, while DSC identifies the energetic nature of transitions (melting, crystallization, decomposition).

pKa Determination by Potentiometric Titration

Expertise & Experience: The pKa is a measure of the amine's basicity. Potentiometric titration is the gold standard for its determination.[25] The electron-withdrawing nature of the CF₂ group is expected to lower the pKa compared to a non-fluorinated analog, a key insight for drug design.[7]



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Caption: Experimental workflow for pKa determination.

Protocol:

- Preparation: Prepare a ~0.01 M solution of 6,6-Difluoro-oxazepane hydrochloride in deionized water. To ensure full dissolution, a small amount of co-solvent like methanol may be used.[25]

- Titration: Titrate the solution with a standardized 0.1 M solution of NaOH.
- Measurement: Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.[\[26\]](#)
- Analysis: Plot the pH versus the volume of NaOH added. The pKa value corresponds to the pH at the half-equivalence point on the titration curve. This point can be precisely identified from the peak of the first derivative plot.[\[27\]](#)

Trustworthiness: This method directly measures the proton-donating ability of the protonated amine, providing a highly accurate pKa value essential for predicting physiological behavior.

Conclusion

6,6-Difluoro-oxazepane hydrochloride is a valuable building block for drug discovery, with its gem-difluoro group offering a strategic tool for modulating key pharmaceutical properties. This guide provides a robust framework for its comprehensive physicochemical characterization. By employing the detailed, self-validating protocols for purity, identity, thermal analysis, pKa, and solubility, researchers can generate the high-quality data necessary to make informed decisions in the drug development pipeline. The emphasis on the rationale behind each analytical technique empowers scientists to not only generate data but to fully understand its implications for the behavior and potential of the molecule.

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